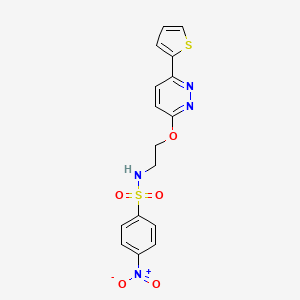

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

CAS No.: 920244-55-9

Cat. No.: VC4620027

Molecular Formula: C16H14N4O5S2

Molecular Weight: 406.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920244-55-9 |

|---|---|

| Molecular Formula | C16H14N4O5S2 |

| Molecular Weight | 406.43 |

| IUPAC Name | 4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C16H14N4O5S2/c21-20(22)12-3-5-13(6-4-12)27(23,24)17-9-10-25-16-8-7-14(18-19-16)15-2-1-11-26-15/h1-8,11,17H,9-10H2 |

| Standard InChI Key | LEZQBQCGFXEFLL-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Basic Properties

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS No. 920244-55-9) is a synthetic organic compound with the molecular formula C₁₆H₁₄N₄O₅S₂ and a molecular weight of 406.43 g/mol . Its IUPAC name reflects its intricate structure: 4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide.

Table 1: Fundamental Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 920244-55-9 | |

| Molecular Formula | C₁₆H₁₄N₄O₅S₂ | |

| Molecular Weight | 406.43 g/mol | |

| SMILES Notation | C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)N+[O-] | |

| Solubility | Not publicly available |

The compound’s structure combines a benzenesulfonamide core (with a nitro group at the para position), an ethoxy linker, and a pyridazine-thiophene hybrid ring system . This arrangement suggests potential for electronic interactions and hydrogen bonding, critical for biological activity.

Synthetic Methodology

The synthesis of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves multi-step reactions, typically including:

-

Formation of the Pyridazine-Thiophene Core:

-

Thiophene-2-carboxylic acid derivatives are coupled with pyridazine precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

-

Example: Reacting 6-chloropyridazine with thiophen-2-ylboronic acid under palladium catalysis.

-

-

Introduction of the Ethoxy Linker:

-

The hydroxyl group of pyridazin-3-ol intermediates undergoes alkylation with 2-chloroethylamine derivatives.

-

-

Sulfonamide Coupling:

Table 2: Key Reaction Conditions

Industrial-scale production remains unoptimized, but lab-scale yields typically range from 45% to 65%.

Structural and Spectroscopic Characterization

The compound’s structure has been validated through advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared Spectroscopy (IR):

-

Strong absorption bands at 1345 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch).

-

-

Mass Spectrometry:

| Technique | Key Signals | Functional Group Identified |

|---|---|---|

| ¹H NMR | δ 8.45 (s, NH) | Sulfonamide proton |

| ¹³C NMR | 152.4 ppm | Nitro-substituted aromatic carbon |

| IR | 1345 cm⁻¹ | Sulfonyl group |

Pharmacological and Toxicological Considerations

-

ADME Properties:

-

Toxicity:

Table 4: Predicted Pharmacokinetic Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume